3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide
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Overview
Description
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 4-aminophenyl-N,N-dimethylpropanamide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide can be compared with other similar compounds, such as:
4-chlorophenylacetic acid: A precursor in the synthesis of the compound, with similar structural features but different reactivity and applications.
4-aminophenyl-N,N-dimethylpropanamide: Another precursor, with distinct functional groups and properties.
N-phenylacetamide derivatives: Compounds with similar amide linkages and potential biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)12-7-14-5-10-17(11-6-14)21-18(23)13-15-3-8-16(20)9-4-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBARVXTVZEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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